2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Monoamine oxidase Neurochemistry Isoform selectivity

Researchers requiring a selective MAO-B inhibitor often face the bottleneck of de novo isoform counter-screening. This compound is a validated solution with a pre-measured selectivity window. - MAO-B IC50 of 1,130 nM, with >88-fold selectivity over MAO-A (IC50 >100,000 nM), eliminating the need for initial counter-screens. - Calculated clogP of ~6.9 and TPSA of 51 Ų make it suitable as a reference standard for calibrating in vitro BBB permeability assays. - Sourced via a Pfitzinger/amide coupling route, supporting its use as a core scaffold for parallel amide library production.

Molecular Formula C29H22N2O2
Molecular Weight 430.5 g/mol
Cat. No. B15032816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC29H22N2O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C29H22N2O2/c1-20-11-13-21(14-12-20)28-19-26(25-9-5-6-10-27(25)31-28)29(32)30-22-15-17-24(18-16-22)33-23-7-3-2-4-8-23/h2-19H,1H3,(H,30,32)
InChIKeyJCLPKHCPYIPPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide – Identity & Procurement


2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide (C29H22N2O2; MW 430.5 g/mol) is a fully synthetic quinoline-4-carboxamide featuring a 4-methylphenyl substituent at the quinoline 2-position and a 4-phenoxyphenyl moiety on the carboxamide nitrogen. Spectroscopic characterization data, including 1H and 13C NMR spectra acquired in DMSO-d6, are available in the KnowItAll NMR Spectral Library, confirming the structural identity of the compound [1]. The compound belongs to the broader 4-phenoxyquinoline pharmacophore class, which has been extensively explored for kinase inhibition and antiproliferative applications [2].

Compound Identity Fully synthetic quinoline-4-carboxamide with 4-phenoxyphenyl amide side chain
Key Motif N-(4-phenoxyphenyl) biaryl ether and 2-(4-methylphenyl) substitution
Characterization 1H/13C NMR in DMSO-d6; spectrum available in KnowItAll Spectral Library
Research Context Supports MAO-B isoform selectivity and CYP2C9 type II binding studies

2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide: Generic Substitution Failure


Simple replacement of the N-(4-phenoxyphenyl) amide side chain with an alkyl or unsubstituted phenyl amine eliminates the electron-rich biaryl ether motif that is critical for type II binding interactions with heme-containing enzymes such as cytochrome P450 2C9, as demonstrated across a focused library of quinoline-4-carboxamide analogues [1]. Furthermore, the 4-methylphenyl group at the 2-position modulates the electron density and conformational preference of the quinoline core, distinguishing this compound from the 2-phenyl and 2-(4-ethoxyphenyl) analogs that are commercially marketed as close alternatives. Lacking these precise substitution patterns, generic quinoline-4-carboxamides fail to reproduce the specific binding geometry and pharmacophore fingerprint required for target engagement in MAO-B and P450 2C9 assays [2].

Required Feature

N-(4-phenoxyphenyl) amide side chain enables CYP2C9 type II heme coordination

Risk with Substitute

Alkyl or unsubstituted phenyl analogs lose electron-rich biaryl ether; binding affinity may shift significantly

Required Feature

2-(4-methylphenyl) modulates quinoline core electron density and MAO-B selectivity

Risk with Substitute

2-phenyl or 2-ethoxyphenyl analogs may show altered MAO-B/MAO-A isoform preference and binding geometry

2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide: Key Differentiation Data


MAO-B vs. MAO-A Isoform Selectivity

In a head-to-head fluorescence-based assay using human recombinant MAO isoforms, 2-(4-methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide displayed an MAO-B IC50 of 1,130 nM versus an MAO-A IC50 of >100,000 nM, yielding an isoform selectivity index of >88-fold in favor of MAO-B [1]. This contrasts with the unsubstituted quinoline-4-carboxamide scaffold, which typically exhibits negligible MAO-B preference (selectivity <5-fold) unless specifically decorated with lipophilic aryl ether side chains.

MAO-B Selectivity
Reported
IC50 1,130 nM (MAO-B); >100,000 nM (MAO-A) — selectivity >88-fold
Supports isoform-selectivity review in neuropharmacology assays
Human recombinant MAO isoforms; fluorescence-based end-point assay
Monoamine oxidase Neurochemistry Isoform selectivity

CYP2C9 Type II Binding Affinity

Quinoline-4-carboxamide analogues bearing the N-(4-phenoxyphenyl) substitution engage in type II binding to CYP2C9, characterized by a characteristic shift in the Soret absorbance spectrum indicative of direct nitrogen–heme iron coordination [1]. In a focused SAR panel, the presence of the 4-phenoxyphenyl amide side chain increased the binding affinity (spectral dissociation constant Ks) by approximately 3- to 5-fold relative to N-phenyl quinoline-4-carboxamide congeners, establishing the biaryl ether as a key affinity-driving motif.

CYP2C9 Binding
Reported
3–5× tighter binding vs. N-phenyl analogs (spectral Ks)
Supports type II binding SAR studies for CYP2C9 interaction profiling
Difference absorbance spectroscopy; Soret band shift confirms heme coordination
Drug metabolism CYP450 inhibition Type II binding

Lipophilicity & Polar Surface Area Differentiation

Based on calculated molecular descriptors derived from the validated InChI (InChI=1S/C29H22N2O2/c1-20-11-13-21(14-12-20)28-19-26(25-9-5-6-10-27(25)31-28)29(32)30-22-15-17-24(18-16-22)33-23-7-3-2-4-8-23/h2-19H,1H3,(H,30,32)) [1], the compound exhibits a calculated clogP of approximately 6.9 and a topological polar surface area (TPSA) of 51 Ų. These values place it in a more lipophilic, lower-TPSA quadrant compared to the 2-(4-ethoxyphenyl)-N-(4-phenoxyphenyl) analog (clogP ~6.5; TPSA ~60 Ų) and the 2-(2,4-dimethoxyphenyl)-N-(4-phenoxyphenyl) analog (clogP ~5.8; TPSA ~69 Ų), predicting superior passive blood–brain barrier permeability for CNS-targeted applications.

CNS Physicochemical Profile
Class-level
clogP ≈ 6.9; TPSA ≈ 51 Ų
May support CNS permeability screening triage
Calculated values based on validated InChI; compared to ethoxy/dimethoxy analogs (ΔTPSA −9 to −18 Ų)
Drug-likeness Physicochemical profiling CNS permeability

Synthetic Accessibility via Pfitzinger Route

The compound is accessible via a two-step Pfitzinger-type condensation between isatin derivatives and 1,1-enediamines, followed by amide coupling with 4-phenoxyaniline, as described in the general methodology for multisubstituted quinoline-4-carboxamides [1]. This convergent route permits independent variation of the 2-aryl and N-aryl substituents without protecting-group manipulation, contrasting with the linear Friedländer syntheses required for 2-(hetero)aryl quinoline-4-carboxamide analogs, which often necessitate high-temperature cyclization conditions that degrade the acid-labile N-(4-phenoxyphenyl) amide bond.

Synthetic Route
Class-level
Pfitzinger/amide coupling: 2 steps, mild conditions
Supports parallel library synthesis workflow
Convergent route avoids high-temperature degradation; compatible with diverse anilines
Synthetic chemistry Quinoline synthesis Library production

2-(4-Methylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide: Application Scenarios


MAO-B Probe Development & Counter-Screen

The validated MAO-B IC50 of 1,130 nM paired with >88-fold selectivity over MAO-A (IC50 >100,000 nM) [4] establishes this compound as a suitable starting scaffold for CNS-penetrant MAO-B inhibitor optimization. Researchers can procure the compound as a selective MAO-B tool with a pre-measured selectivity window, eliminating the need for de novo isoform counter-screening that is required when using non-selective quinoline carboxamides.

CYP2C9 Type II Ligand SAR

Given the demonstrated type II binding affinity enhancement conferred by the N-(4-phenoxyphenyl) substitution within quinoline-4-carboxamide series [4], this compound serves as a privileged intermediate for systematic exploration of quinoline 2-position substituent effects on CYP2C9 heme-coordination geometry and affinity, supporting structure–metabolism relationship studies in drug discovery programs.

BBB Permeability Model Compound

With a calculated clogP of approximately 6.9 and TPSA of 51 Ų, placing it firmly within the CNS drug-like chemical space defined by Pardridge and Wager [4], this compound is suitable as a reference standard for calibrating in vitro BBB permeability assays (PAMPA-BBB or hCMEC/D3 cell monolayer) when screening 2-aryl quinoline-4-carboxamide libraries, outperforming lower-clogP ethoxy and dimethoxy analogs as positive controls.

Parallel Library Synthesis

The compound's synthetic accessibility via the Pfitzinger/amide coupling convergent route [4] supports its use as a core scaffold for parallel amide library production. Procurement of the intermediate 2-(4-methylphenyl)quinoline-4-carboxylic acid coupled with diversely substituted anilines enables rapid generation of focused analog sets for phenotypic screening, without the thermal degradation risks associated with Friedländer-derived alternatives.

Application
Selection Property
Validation Focus
MAO-B probe development research
MAO-B isoform selectivity window
Counter-screen against MAO-A; confirm selectivity in target assay
CYP2C9 type II ligand SAR studies
N-(4-phenoxyphenyl) amide motif
Heme coordination geometry and affinity assessment
In vitro BBB permeability assay calibration
Lipophilicity and polar surface area
PAMPA-BBB or hCMEC/D3 cell monolayer correlation
Quinoline-4-carboxamide library synthesis
Mild amide coupling compatibility
Step-efficiency and functional group tolerance
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